molecular formula C6H12O2 B8054684 4-Hydroxy-2-hexanal CAS No. 56072-26-5

4-Hydroxy-2-hexanal

Cat. No.: B8054684
CAS No.: 56072-26-5
M. Wt: 116.16 g/mol
InChI Key: ODWYTDVNWFBCLV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-hexanal is an organic compound that belongs to the class of hydroxyalkenals. It is a reactive aldehyde formed during the peroxidation of polyunsaturated fatty acids. This compound is known for its role in various biological processes and its potential cytotoxic and genotoxic effects .

Scientific Research Applications

4-Hydroxy-2-hexanal has several applications in scientific research:

    Chemistry: It is used as a model compound to study lipid peroxidation and the formation of reactive aldehydes.

    Biology: It is studied for its role in cellular oxidative stress and its effects on biomolecules such as DNA and proteins.

    Medicine: Research focuses on its potential involvement in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the food industry to study the effects of lipid oxidation on food quality and safety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-hexanal can be synthesized through the oxidation of polyunsaturated fatty acids. One common method involves the peroxidation of marine lipids, which are rich in polyunsaturated fatty acids, leading to the formation of reactive aldehydes such as this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled oxidation of specific fatty acids under precise conditions to ensure the desired yield and purity. The process typically includes the use of oxidizing agents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-hexanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex aldehydes and acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed:

Mechanism of Action

4-Hydroxy-2-hexanal exerts its effects primarily through its reactivity with biomolecules. It can form covalent adducts with proteins, DNA, and other cellular components, leading to potential cytotoxic and genotoxic effects. The compound can induce oxidative stress by generating reactive oxygen species, which can further damage cellular structures and disrupt normal cellular functions .

Comparison with Similar Compounds

    4-Hydroxy-2-nonenal: Another reactive aldehyde formed during lipid peroxidation, known for its cytotoxic effects.

    Malondialdehyde: A well-known marker of oxidative stress and lipid peroxidation.

    Acrolein: A highly reactive aldehyde with similar toxicological properties.

Uniqueness: 4-Hydroxy-2-hexanal is unique due to its specific formation from the peroxidation of certain polyunsaturated fatty acids and its distinct reactivity profile. It is particularly studied for its role in oxidative stress-related diseases and its potential as a biomarker for lipid peroxidation .

Properties

IUPAC Name

4-hydroxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWYTDVNWFBCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315268
Record name 4-Hydroxy-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56072-26-5
Record name 4-Hydroxy-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56072-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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